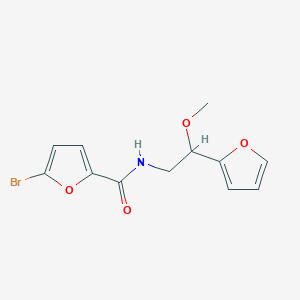

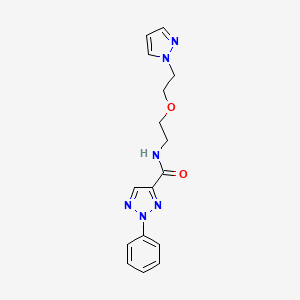

2-(2-nitroethyl)-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-nitroethyl)-N-phenylbenzamide, also known as NPEB, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological processes, including learning and memory, anxiety, and addiction. As such, NPEB has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Structural Analysis and Precursor Role

N-Phenyl-2-nitrobenzamide, likely an intermediate in the biosynthesis of acridone alkaloids, exhibits a structure with strongly hydrogen-bonded molecules, forming chains along the b axis. This compound demonstrates the typical molecular dimensions and features phenyl rings inclined at right angles to each other, highlighting its potential role in the synthesis of complex natural products (Roxanne Jackson et al., 2002).

Corrosion Inhibition

Research on N-Phenyl-benzamide derivatives, including those with nitro substituents, has indicated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies suggest that the presence of nitro groups can influence the inhibition efficiency, with specific substituents enhancing or decreasing this property (Ankush Mishra et al., 2018).

Cocrystal Design

In the realm of crystal engineering, 2-(2-nitroethyl)-N-phenylbenzamide related structures have been utilized to design ternary cocrystals through hydrogen and halogen bonds. These cocrystals are mediated by specific supramolecular synthons, demonstrating the compound's utility in developing materials with tailored properties (Srinu Tothadi and G. Desiraju, 2013).

Synthetic Utility

The compound and its related structures have been employed in the synthesis of various heterocyclic compounds, including quinazolines and benzimidazole derivatives. These syntheses highlight the compound's versatility as a precursor in the preparation of potential therapeutic agents and other organic molecules (Y. Ohta et al., 2010), (H. Pessoa‐Mahana et al., 2004).

Potential Anticancer Activity

Some derivatives related to this compound have been synthesized and evaluated for their anticancer activity. These studies reveal the potential of such compounds as anticancer agents, providing a basis for further investigation into their therapeutic applications (Aurelio Romero-Castro et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds such as 2-nitrobenzofurans have shown diverse biological activity, including antimicrobial activity against helicobacter pylori, radiosensitizing agents, and regulators of the hnf4α receptor .

Mode of Action

Their decomposition can be inhibited and slowed down by stabilizing agents . The reaction of 2-nitrodiphenylamine (2-NDPA), a derivative of diphenylamine, with nitrogen oxides is complex, with many nitration and nitrosation products being formed .

Biochemical Pathways

They are valuable substrates for effecting dearomatization of the furan ring, which is a powerful tool for obtaining three-dimensional structures from easily accessible planar systems .

Pharmacokinetics

Similar compounds such as (2-nitroethyl)benzene can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

Similar compounds such as 2-nitrobenzofurans have been found to exhibit diverse biological activity, including antimicrobial, radiosensitizing, and receptor regulating effects .

Action Environment

It’s worth noting that nitrate esters, which share a similar nitro group, are known to be unstable at ambient conditions .

Propriétés

IUPAC Name |

2-(2-nitroethyl)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-15(16-13-7-2-1-3-8-13)14-9-5-4-6-12(14)10-11-17(19)20/h1-9H,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPWPBOAEPMVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)

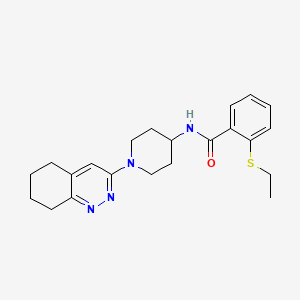

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)

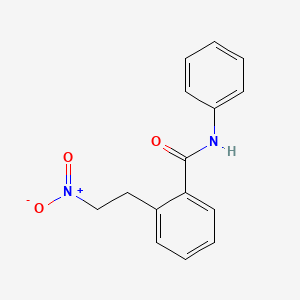

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2842409.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)

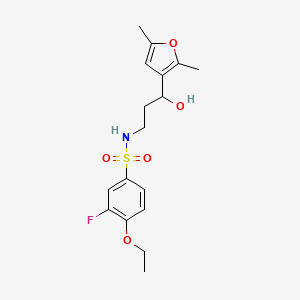

![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2842418.png)